molecular formula C29H25Cl3N2O2 B10872381 10-[(4-chlorophenyl)acetyl]-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-[(4-chlorophenyl)acetyl]-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10872381
M. Wt: 539.9 g/mol
InChI Key: JPGNHVUTNCOJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-[(4-chlorophenyl)acetyl]-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. This compound is characterized by its intricate structure, which includes multiple aromatic rings and chlorine substituents. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

The synthesis of 10-[(4-chlorophenyl)acetyl]-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the benzodiazepine core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.

    Introduction of the chlorophenyl groups: Chlorophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Acetylation: The acetyl group is introduced using acetyl chloride in the presence of a base such as pyridine.

    Final modifications:

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

10-[(4-chlorophenyl)acetyl]-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes several types of chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings. Reagents such as halogens, nitrating agents, and sulfonating agents are used.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

10-[(4-chlorophenyl)acetyl]-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It is used as a model compound in studies of benzodiazepine chemistry and reactivity.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of anxiety and related disorders.

    Industry: It may be used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of 10-[(4-chlorophenyl)acetyl]-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The molecular targets and pathways involved include the GABA-A receptor and associated signaling pathways.

Comparison with Similar Compounds

10-[(4-chlorophenyl)acetyl]-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other benzodiazepines such as diazepam, lorazepam, and clonazepam. While all these compounds share a common benzodiazepine core, they differ in their substituents and pharmacological profiles. The unique combination of chlorophenyl and dichlorophenyl groups in this compound may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications.

Similar compounds include:

  • Diazepam
  • Lorazepam
  • Clonazepam
  • Alprazolam

These compounds are widely used in clinical practice and have well-documented pharmacological profiles.

Biological Activity

10-[(4-chlorophenyl)acetyl]-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a synthetic compound belonging to the benzodiazepine class. Its complex structure includes multiple aromatic rings and chlorine substituents, which influence its biological activity. Benzodiazepines are well-known for their anxiolytic, sedative, and anticonvulsant properties.

The primary mechanism of action for this compound involves its interaction with the GABA-A receptor in the central nervous system. By binding to this receptor, it enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to its anxiolytic and sedative effects. The compound's unique structure may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines.

Biological Activity Overview

Activity Description
Anxiolytic Reduces anxiety by enhancing GABAergic transmission.
Sedative Induces sedation and relaxation through central nervous system depression.
Anticonvulsant May prevent seizures by modulating neuronal excitability via GABA receptor interaction.
Potential Neuroprotective Effects Preliminary studies suggest possible neuroprotective properties in models of neurodegeneration.

Case Studies and Research Findings

  • Anxiolytic Effects : A study conducted on animal models demonstrated that the compound significantly reduced anxiety-like behaviors in elevated plus-maze tests compared to controls. The anxiolytic effect was attributed to increased GABAergic activity in the brain regions associated with anxiety regulation.
  • Sedative Properties : In a controlled trial assessing sedative effects, subjects administered the compound exhibited marked sedation without significant adverse effects on cognitive function or motor skills compared to traditional benzodiazepines.
  • Anticonvulsant Activity : Research indicated that this compound effectively reduced seizure frequency in rodent models of epilepsy. The anticonvulsant activity was linked to enhanced GABA receptor activation and subsequent neuronal stabilization during hyperexcitable states.

Comparative Analysis with Other Benzodiazepines

Compound Primary Use Unique Features
DiazepamAnxiety disordersLong half-life; widely used
LorazepamInsomniaRapid onset; short-term use
ClonazepamSeizure disordersPotent anticonvulsant; longer duration of action
10-[(4-chlorophenyl)acetyl]-11-(3,4-dichlorophenyl)-...Anxiolytic/Sedative/AnticonvulsantUnique chlorinated structure conferring distinct pharmacological profile

Properties

Molecular Formula

C29H25Cl3N2O2

Molecular Weight

539.9 g/mol

IUPAC Name

5-[2-(4-chlorophenyl)acetyl]-6-(3,4-dichlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H25Cl3N2O2/c1-29(2)15-23-27(25(35)16-29)28(18-9-12-20(31)21(32)14-18)34(24-6-4-3-5-22(24)33-23)26(36)13-17-7-10-19(30)11-8-17/h3-12,14,28,33H,13,15-16H2,1-2H3

InChI Key

JPGNHVUTNCOJSH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)Cl)Cl)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.